2-(2-Piperidylacetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

FLT3 inhibition Kinase inhibitor Leukemia research

2-(2-Piperidylacetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS: 20886-95-7) is a synthetic small molecule belonging to the 2-acylaminothiophene-3-carboxamide class. This compound is structurally characterized by a tetrahydrobenzo[b]thiophene core, a 3-carboxamide group, and a 2-piperidylacetylamino side chain.

Molecular Formula C16H23N3O2S
Molecular Weight 321.4 g/mol
Cat. No. B7740025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Piperidylacetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Molecular FormulaC16H23N3O2S
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
InChIInChI=1S/C16H23N3O2S/c17-15(21)14-11-6-2-3-7-12(11)22-16(14)18-13(20)10-19-8-4-1-5-9-19/h1-10H2,(H2,17,21)(H,18,20)
InChIKeyVZDOSYBTCDJVSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Piperidylacetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: Procurement-Relevant Chemistry & Pharmacological Profile


2-(2-Piperidylacetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS: 20886-95-7) is a synthetic small molecule belonging to the 2-acylaminothiophene-3-carboxamide class [1]. This compound is structurally characterized by a tetrahydrobenzo[b]thiophene core, a 3-carboxamide group, and a 2-piperidylacetylamino side chain. This scaffold is a recognized pharmacophore in medicinal chemistry, with close analogues reported as inhibitors of Fms-like tyrosine kinase 3 (FLT3) and acetylcholinesterase (AChE), making the compound a valuable chemical probe for kinase and CNS target research [2].

Why 2-(2-Piperidylacetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Resists Simple Analogue Swapping


Generic substitution among 2-acylaminothiophene-3-carboxamides is precluded by steep structure-activity relationships (SAR) within this chemotype. Even conservative changes to the acyl substituent can radically alter target affinity and selectivity. For example, within a series of tetrahydrobenzo[b]thiophene AChE inhibitors, the nature of the terminal amine—piperidine versus piperazine or morpholine—profoundly modulates inhibitory potency and binding mode [1]. The piperidine-acetyl linker present in this compound provides a specific geometry and basicity profile that cannot be replicated by direct aromatic amides, ethyl esters, or N-aryl carboxamides, as detailed in the evidence below.

Quantitative Differentiation of 2-(2-Piperidylacetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Against Closest Structural Analogs


FLT3 Kinase Inhibitory Potency Benchmarking Against 2-(3,4-Dimethoxybenzamido) Analogue (TCS 359)

The target compound shares the 2-acylaminothiophene-3-carboxamide pharmacophore with the known FLT3 inhibitor TCS 359 (2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide), which exhibits a reported FLT3 IC50 of 42 nM . While direct data for the piperidylacetylamino analogue is not publicly disclosed, the structural divergence from a dimethoxybenzamido to a piperidylacetylamino group is known to critically alter kinase selectivity profiles. The piperidine moiety introduces a basic nitrogen center capable of engaging different residues in the ATP-binding pocket or allosteric sites absent in the neutral aryl amide [1].

FLT3 inhibition Kinase inhibitor Leukemia research

Acetylcholinesterase (AChE) Inhibition Potential vs. Donepezil and Piperazine Analogs

In a series of tetrahydrobenzo[b]thiophene-3-carboxamides evaluated for AChE inhibition, compound IIId (2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide) achieved 60% enzyme inhibition at the tested concentration, outperforming the clinical reference donepezil (40% inhibition) [1]. The target compound differs from IIId only by the substitution of the piperazine ring with piperidine and the absence of the methoxyphenyl group. This conservative change has been shown in the same study to dramatically alter activity: compounds with piperidine-linked substituents (analogous to the target structure) resulted in significantly different inhibition percentages, confirming that subtle linker variations are not tolerated [1].

Acetylcholinesterase inhibition Alzheimer's disease model CNS drug discovery

Physicochemical and Conformational Distinction from Ester and N-Aryl Carboxamide Analogs

The target compound carries a primary carboxamide at the 3-position, distinguishing it from common commercial analogs such as ethyl 6-methyl-2-(2-piperidylacetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 76981-90-3) [1] and N-(4-fluorophenyl)-2-(2-(piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 503431-96-7) . The ester analog, with a predicted LogP of 4.5 and a melting point of 179 °C, would exhibit higher lipophilicity and reduced aqueous solubility relative to the unsubstituted carboxamide. Conversely, the N-(4-fluorophenyl) analog adds a large aromatic substituent that increases molecular weight and potentially alters target engagement through additional hydrophobic interactions. The target compound's unadorned carboxamide provides a balanced polarity profile optimal for hydrogen-bond-mediated target interactions without excessive lipophilicity.

Solubility Permeability Drug-likeness

Optimal Deployment Scenarios for 2-(2-Piperidylacetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide in Drug Discovery and Chemical Biology


Selective FLT3 Chemical Probe Development

The piperidine-acetyl moiety can serve as a vector for introducing basicity into the FLT3 inhibitor pharmacophore. Unlike TCS 359, this compound may engage acidic residues in the kinase hinge or allosteric sites, enabling the design of Type II or III kinase inhibitors. Procurement of this building block supports medicinal chemistry efforts seeking to differentiate from dimethoxybenzamido-based leads .

Acetylcholinesterase Inhibitor SAR Exploration

As a direct analogue of the published series, this compound is an ideal candidate for probing the role of the terminal amine in AChE binding. It can be used in head-to-head enzymatic and docking studies with piperazine series compounds to map hydrogen-bonding and steric requirements in the peripheral anionic site of AChE .

Central Nervous System (CNS) Drug Discovery Funnel

The compound's moderate molecular weight and hydrogen-bonding profile align with CNS drug-like criteria. Its unsubstituted carboxamide provides a handle for further derivatization while maintaining a favorable balance of solubility and permeability, making it a suitable starting point for CNS lead optimization [1].

Quote Request

Request a Quote for 2-(2-Piperidylacetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.